molecular formula C21H16BrClN2O3 B12007865 N'-(5-Bromo-2-hydroxybenzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide CAS No. 332146-91-5

N'-(5-Bromo-2-hydroxybenzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide

Cat. No.: B12007865
CAS No.: 332146-91-5
M. Wt: 459.7 g/mol
InChI Key: JJCKSZXYAIGXPB-WYMPLXKRSA-N
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Description

N’-(5-Bromo-2-hydroxybenzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide is a synthetic organic compound known for its potential applications in various scientific fields. This compound features a benzohydrazide core with specific substituents that contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(5-Bromo-2-hydroxybenzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide typically involves a multi-step process:

    Formation of the Benzohydrazide Core: The initial step involves the reaction of 4-((4-chlorobenzyl)oxy)benzoic acid with hydrazine hydrate to form the corresponding benzohydrazide.

    Bromination: The benzohydrazide is then brominated using bromine or a brominating agent to introduce the bromine atom at the 5-position of the benzene ring.

    Condensation Reaction: Finally, the brominated benzohydrazide undergoes a condensation reaction with 5-bromo-2-hydroxybenzaldehyde to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-(5-Bromo-2-hydroxybenzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The bromine and chlorine atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-(5-Bromo-2-hydroxybenzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N’-(5-Bromo-2-hydroxybenzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide exerts its effects depends on its application:

    Enzyme Inhibition: The compound may bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.

    Therapeutic Effects: It may interact with cellular targets, such as receptors or signaling pathways, to exert anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-(5-Bromo-2-hydroxybenzylidene)-4-hydroxybenzohydrazide
  • N’-(5-Bromo-2-hydroxybenzylidene)-4-methoxybenzohydrazide

Uniqueness

N’-(5-Bromo-2-hydroxybenzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide is unique due to the presence of both bromine and chlorine substituents, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

This detailed overview provides a comprehensive understanding of N’-(5-Bromo-2-hydroxybenzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide, covering its synthesis, reactions, applications, and comparisons with related compounds

Properties

CAS No.

332146-91-5

Molecular Formula

C21H16BrClN2O3

Molecular Weight

459.7 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-4-[(4-chlorophenyl)methoxy]benzamide

InChI

InChI=1S/C21H16BrClN2O3/c22-17-5-10-20(26)16(11-17)12-24-25-21(27)15-3-8-19(9-4-15)28-13-14-1-6-18(23)7-2-14/h1-12,26H,13H2,(H,25,27)/b24-12+

InChI Key

JJCKSZXYAIGXPB-WYMPLXKRSA-N

Isomeric SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)C(=O)N/N=C/C3=C(C=CC(=C3)Br)O)Cl

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)C(=O)NN=CC3=C(C=CC(=C3)Br)O)Cl

Origin of Product

United States

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